Boracite
Description
Properties
CAS No. |
1303-91-9 |
|---|---|
Molecular Formula |
C5H5FN2O2 |
Origin of Product |
United States |
Crystallographic Science and Structural Transformations of Boracite
Elucidation of the Fundamental Boron-Oxygen Framework Topology
The defining characteristic of the boracite structure is its robust, three-dimensional boron-oxygen framework. iucr.org This network is not a simple arrangement but a complex tapestry of interconnected polyhedra that creates cages capable of hosting metal cations and halogen anions. geologyscience.com
Polyhedral Linkages and Coordination Environments of Boron and Oxygen
The fundamental building blocks of the this compound framework are primarily BO₄ tetrahedra and BO₃ triangles. rruff.infouvm.edu In the high-temperature cubic phase, the structure is composed of a network of corner-sharing BO₄ tetrahedra. rruff.info However, in the lower-temperature, lower-symmetry phases, this framework incorporates both BO₄ tetrahedra and BO₃ triangles. rruff.info
A key feature of the borate (B1201080) framework is the presence of three-membered rings of boron-oxygen tetrahedra that share corners and are joined at a common oxygen atom, O(1). arizona.edu These ring systems are further cross-linked to each other and through a single boron-oxygen triangle. arizona.edu This arrangement creates a compact and intricate network. The coordination environment of boron is thus either tetrahedral (four oxygen neighbors) or triangular (three oxygen neighbors), depending on the specific phase. uvm.eduarizona.edu Oxygen atoms, in turn, are typically bonded to two boron atoms and one metal cation, or in some instances, to four boron atoms. iucr.org
Role of Metal Cations (M) and Halogen Anions (X) in Structural Stability
In the cubic phase, the metal cations are situated at the center of a nearly square-planar oxygen coordination sphere and are weakly bonded to two halogen atoms. unige.ch The halogen anions are octahedrally surrounded by six metal atoms. unige.ch The size and electronegativity of the M and X ions influence the lattice parameters and the nature of the bonding within the structure. unige.ch For instance, the substitution of different metal or halogen ions can lead to significant changes in the M-X and M-O(1) bond distances, while the B-O bonds within the framework remain relatively rigid. unige.ch This interplay between the framework and the interstitial ions is fundamental to the structural integrity and the diverse properties observed across the this compound group.
Temperature- and Pressure-Induced Crystallographic Phase Transitions in this compound-Type Compounds
This compound-type compounds are renowned for their rich variety of temperature- and pressure-induced phase transitions. rruff.inforesearchgate.nettandfonline.comuw.edu.pl These transformations involve changes in crystal symmetry and are often associated with the onset of interesting physical phenomena such as ferroelectricity and ferroelasticity. rruff.infojkps.or.kr
Mechanisms of Cubic-Orthorhombic Phase Transformation
The most extensively studied phase transition in boracites is the one from a high-temperature cubic phase to a lower-temperature orthorhombic phase. rruff.inforesearchgate.net This transition is typically first-order, meaning it occurs discontinuously with a distinct change in volume. rruff.info The mechanism involves a doubling of the primitive unit cell volume. rruff.info
Upon cooling, the cubic structure becomes unstable, leading to atomic displacements. arizona.edu A key aspect of this transformation involves a shift in the bonding of the O(1) oxygen atom from being bonded to three boron atoms in the low-temperature orthorhombic phase to being part of a framework of corner-sharing BO₄ tetrahedra in the high-temperature cubic phase. rruff.info This rearrangement involves the switching of coordination for some boron atoms between tetrahedral and triangular. arizona.edu The displacement of the metal cations and halogen anions within the framework cavities also plays a significant role in the transformation. arizona.eduaip.org The character of this transition can be influenced by the chemical composition; for example, increasing the iron content in Mg-Fe boracites can shift the transition from first-order towards second-order. rruff.info
Evolution of Crystal Symmetry and Space Group Relationships Across Transitions
The phase transitions in boracites are characterized by a reduction in crystal symmetry from the high-temperature prototypic phase. The evolution of symmetry can be complex, with some boracites exhibiting a series of transitions. rruff.inforesearchgate.net
At high temperatures, most boracites adopt a cubic structure belonging to the space group F4̅3c. rruff.info As the temperature is lowered, this symmetry breaks down to a lower symmetry space group. The most common transition is to an orthorhombic phase with the space group Pca2₁. rruff.infomindat.org However, other intermediate or low-temperature phases with rhombohedral (R3c), monoclinic (Pc), or other symmetries have also been observed in different this compound compounds. rruff.inforesearchgate.net The specific sequence of phase transitions and the stability ranges of the different phases are highly dependent on the specific metal cation and halogen anion present in the structure. rruff.inforruff.info
| Compound | High-Temperature Phase | Low-Temperature Phase(s) | Transition Temperature(s) |
| Mg₃B₇O₁₃Cl | Cubic (F4̅3c) | Orthorhombic (Pca2₁) | ~264 °C rruff.info |
| Fe₃B₇O₁₃Cl | Cubic (F4̅3c) | Orthorhombic (Pca2₁) → Rhombohedral (R3c) | ~336 °C (Cubic→Ortho), ~70 °C (Ortho→Mono), ~-255 °C (Mono→Rhombo) rruff.info |
| Cr₃B₇O₁₃Cl | Cubic (4̅3m) | Tetragonal (4̅2m) → Orthorhombic (mm2) | 264 K (Cubic→Tetra), 160 K (Tetra→Ortho) tandfonline.com |
| Mn₃B₇O₁₃I | Cubic (4̅3m) | Orthorhombic (mm2) | 407 K jkps.or.kr |
| Cu₃B₇O₁₃Cl | Cubic (F4̅3c) | Orthorhombic (Pca2₁) | Varies researchgate.net |
| Ni₃B₇O₁₃Br | Cubic (F4̅3c) | Orthorhombic (Pca2₁) | 398 K aip.org |
This table provides a summary of observed phase transitions and is not exhaustive. Transition temperatures can vary based on specific sample conditions and measurement techniques.
Analysis of Improper Ferroic Behavior and Coupled Order Parameters
Many boracites exhibit improper ferroelectricity, a fascinating phenomenon where the spontaneous electric polarization is not the primary order parameter driving the phase transition. nasa.govnasa.gov Instead, the polarization arises as a secondary effect, induced by a more complex primary order parameter. nasa.gov This primary order parameter is often associated with a zone-boundary phonon mode in the high-temperature cubic phase. nasa.gov
The coupling between different order parameters is a key characteristic of the phase transitions in boracites. researchgate.nettu-dresden.de The primary order parameter, related to structural distortions, can couple to other physical quantities such as electric polarization, strain, and magnetization. aps.org This coupling leads to the simultaneous emergence of multiple ferroic orders, such as ferroelectricity and ferroelasticity, or even ferromagnetism in some cases, making boracites examples of multiferroic materials. tu-dresden.deaps.org The Landau theory of phase transitions is often employed to describe the thermodynamic potential and the relationships between the coupled order parameters in boracites. researchgate.netaps.org The nature of this coupling is responsible for the unique dielectric and pyroelectric properties observed in these materials. researchgate.netnih.gov
Microstructural Domain Formation, Evolution, and Dynamics
The formation of microstructural domains in this compound is a direct consequence of the structural phase transitions it undergoes, typically from a high-temperature cubic paraelectric phase to a lower-temperature phase of reduced symmetry (e.g., orthorhombic, rhombohedral, or trigonal). rruff.inforesearchgate.net This transition is often both improper ferroelectric and improper ferroelastic, resulting in the formation of domains—distinct regions within the crystal where the spontaneous polarization and spontaneous strain are uniformly oriented. researchgate.net The boundaries separating these regions are known as domain walls.
The evolution of these domains is highly dynamic and strongly dependent on temperature. tandfonline.com In cobalt-bromine (Co-Br) and cobalt-chlorine (Co-Cl) boracites, for instance, the domain structure undergoes significant rearrangement as the temperature increases toward the Curie temperature. tandfonline.com Observed under a polarizing optical microscope, the domains are visible due to birefringence, with different domain orientations appearing as different colors. tandfonline.com As temperature rises, the domain wall configuration evolves, often increasing in complexity. redalyc.org Studies using multifractal analysis have quantified this change, showing that the domain structure can evolve from a simple, non-fractal arrangement at lower temperatures to a more complex, multifractal structure near the phase transition. redalyc.org This evolution reflects changes in the energetic state of the crystal. redalyc.orgtandfonline.com
The dynamics of these domains are critical to this compound's properties. Boracites can exhibit multiple domain states; for example, up to six different states can exist, separated by distinct boundaries. oaepublish.com These include charge-neutral 180° domain walls and charged 90° domain walls (head-to-head or tail-to-tail). oaepublish.comresearchgate.net The configuration and functionality of these walls can be engineered by applying external stress or electric fields. researchgate.net The mobility of the domain walls, however, varies. Resonant Ultrasound Spectroscopy studies on Cu-Cl this compound have revealed the presence of dynamic microdomains in the high-temperature cubic phase. researchgate.net Conversely, in the lower-temperature orthorhombic phase, the ferroelastic twin walls that form are largely immobile on the measurement timescale, indicating a more rigid domain structure. researchgate.net
Table 1: Domain Characteristics in this compound
| Feature | Description | Significance |
| Formation Mechanism | Arises from ferroelastic/ferroelectric phase transitions (e.g., cubic F4̄3c → orthorhombic Pca2₁). researchgate.net | Creates regions of uniform spontaneous polarization and strain. |
| Domain Wall Types | 180° (charge-neutral), 90° (charged head-to-head and tail-to-tail). oaepublish.comresearchgate.net | Charged walls can exhibit unique electronic properties, such as enhanced conductivity. researchgate.net |
| Temperature Evolution | Domain wall structure complexity increases with temperature, showing multifractal characteristics near the transition point. tandfonline.comredalyc.org | Reflects the changing energetic state of the crystal leading up to the phase transition. |
| Domain Dynamics | Domain walls can be moved or reoriented by external electric fields or mechanical stress. researchgate.net | Allows for engineering of domain configurations for potential device applications. |
| Observation Method | Polarized light microscopy is used to visualize domains due to birefringence effects. tandfonline.comredalyc.org | Provides a direct method to study the static and dynamic behavior of domain structures. |
High-Pressure Crystallography of this compound Polymorphs
High-pressure synthesis is a key technique for creating new this compound compositions that may not be stable under ambient pressure conditions. scispace.com This method involves applying high pressure to condensed phases and has been successfully used to grow single crystals of various boracites. scispace.comunige.ch
A notable example is copper-iodine this compound (Cu₃B₇O₁₃I), which was successfully synthesized using a high-pressure technique. scispace.com X-ray diffraction analysis revealed that this synthetic this compound possesses a cubic crystal structure at room temperature, belonging to the space group F4̄3c. scispace.comunige.ch Its structure is comparable to that of other known cubic boracites. scispace.com Despite investigations over a wide temperature range (15 K to 1265 K), no structural phase transitions were observed for this particular composition, highlighting its stability. scispace.com The application of high-pressure techniques extends to other related borate systems, where it has enabled the synthesis of novel polymorphs with different symmetries, such as orthorhombic and monoclinic structures. researchgate.net
Table 2: Crystallographic Data for High-Pressure Synthesized Cu₃B₇O₁₃I
| Parameter | Value | Reference |
| Chemical Formula | Cu₃B₇O₁₃I | scispace.com |
| Synthesis Method | High-Pressure Synthesis | scispace.comunige.ch |
| Crystal System | Cubic | scispace.com |
| Space Group | F4̄3c | scispace.comunige.ch |
| Lattice Parameter (a) | 12.0203(7) Å | scispace.com |
| Calculated Density | 4.608 g/cm³ | scispace.com |
| Formula Units (Z) | 8 | scispace.com |
| Temperature of Data Collection | 298 K | scispace.com |
Defect Chemistry and Non-Stoichiometry in this compound Lattices
Defect chemistry deals with the study of imperfections within a crystal lattice and their effect on the material's properties. In compounds like this compound, these imperfections can lead to non-stoichiometry, a condition where the elemental composition deviates from the ideal ratio prescribed by the chemical formula M₃B₇O₁₃X. wikipedia.org Such deviations are not due to mixtures of compounds but are a result of point defects within a homogeneous solid phase. wikipedia.org
The this compound lattice can host several types of point defects. These include:
Vacancies : An atom or ion missing from its designated site in the crystal lattice. This could manifest as a vacancy on the divalent metal (M²⁺) site or the halogen (X⁻) site.
Interstitials : An extra atom or ion occupying a position in the lattice that is not a normal atomic site. Due to the dense packing of the this compound framework, interstitial defects are generally less common for larger ions.
Substitutional Defects : The replacement of an atom of one element with an atom of another. This is common in natural boracites, where one divalent metal can substitute for another, such as Fe²⁺ replacing Mg²⁺ in the solid-solution series between this compound and congolite. rruff.info
Table 3: Potential Point Defects in the this compound Lattice
| Defect Type | Description | Potential Impact on this compound (M₃B₇O₁₃X) |
| Metal Vacancy (Schottky Type) | A divalent metal cation (M²⁺) is missing from its regular lattice position. fiveable.me | Creates a net negative charge that must be compensated, possibly by anion vacancies or oxidation of other cations. |
| Halogen Vacancy (Schottky Type) | A halide anion (X⁻) is missing from its lattice site. | Creates a net positive charge, potentially trapping an electron to form a color center (F-center). unacademy.com |
| Substitutional Defect | An original M²⁺ cation is replaced by a different cation (e.g., Fe²⁺ substituting for Mg²⁺). rruff.info | Alters lattice parameters and can induce phase transitions at different temperatures. |
| Oxidation State Variation | A metal cation changes its oxidation state (e.g., Fe²⁺ → Fe³⁺). wikipedia.org | Can be a mechanism to compensate for charge imbalances created by other defects, leading to non-stoichiometry. |
Geochemical and Geological Formation Pathways of Boracite
Genesis and Paragenesis in Marine Evaporite Deposits
The formation of boracite is intricately linked to the evaporation of saline water bodies, a process that concentrates dissolved minerals to the point of precipitation. geologyscience.com These evaporitic environments, often ancient marine basins, provide the necessary chemical constituents for this compound crystallization. nobbier.com The genesis of this compound typically occurs in sedimentary basins where seawater has evaporated over geological timescales. nobbier.com
The formation of this compound is highly dependent on the specific chemistry of the brine from which it precipitates. Key factors include high concentrations of magnesium, boron, and chlorine ions. nobbier.com The solutions must be rich in boron compounds, which can be sourced from the leaching of pre-existing boron-containing minerals or through hydrothermal processes. geologyscience.com
Experimental studies have determined the equilibrium constant for the dissolution of this compound, which provides a thermodynamic basis for understanding its stability and formation in aqueous solutions. researchgate.net One such reaction is:
Mg₃B₇O₁₃Cl(cr) + 15H₂O(l) ⇌ 3Mg²⁺ + 7B(OH)₄⁻ + Cl⁻ + 2H⁺ researchgate.net
The equilibrium constant (log₁₀K⁰) for this reaction at 25 °C has been determined to be -29.49 ± 0.39. researchgate.net Another study presents the equilibrium between this compound and kurnakovite, highlighting the influence of H⁺ and borate (B1201080) ion concentrations. minsocam.org
This compound is rarely found in isolation and is typically associated with a specific suite of other evaporite minerals. This paragenetic relationship is a key indicator of its formation environment. Common associated minerals include:
Sulfates: Anhydrite and Gypsum. geologyscience.comwikipedia.orggemrockauctions.comrockidentifier.commindat.orgle-comptoir-geologique.com
Halides: Halite (rock salt). geologyscience.comwikipedia.orgrockidentifier.com
Potash Salts: Sylvite, Carnallite, and Kainite. wikipedia.orggemrockauctions.comrockidentifier.com
Other Borates: Hilgardite. wikipedia.orggemrockauctions.comrockidentifier.com In some deposits, this compound is found with other complex borates like hydrothis compound, volkovskite, and szaibelyite. arizona.edu
The presence of these minerals in a distinct sequence within sedimentary layers reflects the progressive evaporation and chemical evolution of the parent brine. geoscienceworld.org For instance, in the Zechstein salt deposits of Germany, this compound is notably enriched in the Stassfurt seam (Z2) and is found with minerals like carnallite. researchgate.net
Table 1: Common Minerals Associated with this compound in Marine Evaporite Deposits
| Mineral Group | Mineral Name | Chemical Formula |
| Sulfates | Anhydrite | CaSO₄ |
| Gypsum | CaSO₄·2H₂O | |
| Halides | Halite | NaCl |
| Potash Salts | Sylvite | KCl |
| Carnallite | KMgCl₃·6H₂O | |
| Kainite | KMg(SO₄)Cl·3H₂O | |
| Borates | Hilgardite | Ca₂(B₅O₉)Cl·H₂O |
Influence of Brine Chemistry and Physicochemical Conditions (e.g., pH, Activity of H2O)
Diagenetic Processes and Post-Depositional Alterations
After initial deposition, this compound can be subject to diagenetic processes, which are the physical and chemical changes that occur as sediments are converted to sedimentary rocks. The formation of this compound itself is considered by some to be a result of diagenetic or metamorphic processes rather than primary precipitation. researchgate.net Evidence for this includes the fact that the cubic crystal form of pure Mg-boracite is stable above 265°C, a temperature not typically expected during initial sedimentation but possible during deep burial and diagenesis. le-comptoir-geologique.comresearchgate.net However, the presence of associated minerals like carnallite, which are not stable at such high temperatures, complicates this interpretation. researchgate.net
The transformation of primary hydrated borates into this compound through light metamorphism is one proposed pathway. le-comptoir-geologique.com Inclusions of minerals like anhydrite and magnesite within this compound crystals suggest that the chemical environment changed during crystal growth, which is consistent with ongoing diagenetic processes. researchgate.net Post-sedimentary processes, including compaction, cementation, and dissolution, can influence the final character of the this compound-bearing deposits. mdpi.com
Hydrothermal and Volcanic Contributions to Boron Sources
While the primary setting for this compound formation is marine evaporites, the ultimate source of the necessary boron is not always seawater alone. Hydrothermal activity and volcanism are significant contributors of boron to the geological environment. geologyscience.comresearchgate.netresearchcommons.org Thermal springs and hydrothermal solutions associated with volcanic activity can introduce boron-rich fluids into sedimentary basins. researchgate.netresearchcommons.org Although many large borate deposits are linked to non-marine, volcanic settings, the boron in marine evaporite settings can also have a volcanic or hydrothermal origin. gemrockauctions.comgeoscienceworld.org For example, the boron found in some deposits is thought to have been leached from nearby volcanic rocks. researchgate.net The presence of this compound in salt dome formations, which can be influenced by deep-seated fluids, also points to potential hydrothermal inputs. le-comptoir-geologique.com
This compound as an Indicator Mineral for Paleoenvironments
The specific conditions required for its formation make this compound a valuable indicator mineral for reconstructing ancient environments (paleoenvironments). nobbier.com Its presence strongly suggests a marine evaporite setting where ancient seawater evaporated over long periods. nobbier.com The association of this compound with other specific evaporite minerals helps to further refine the understanding of the depositional environment and the chemical evolution of the ancient brine. nobbier.comgeoscienceworld.org
The isotopic composition of boron in this compound can also serve as a powerful tool. Boron isotopes in borate minerals from the Sussex potash deposits in New Brunswick, Canada, were consistent with a marine evaporite origin rather than a non-marine, volcanic-associated lacustrine environment. geoscienceworld.org This demonstrates how geochemical analysis of this compound can help differentiate between different types of ancient evaporitic systems.
Thermodynamic Modeling of Borate Mineral Equilibria in Geological Systems
Thermodynamic modeling is a crucial tool for understanding the complex chemical equilibria that govern the formation of borate minerals like this compound. researchgate.netsci-hub.se These models use experimental data on the solubility and thermodynamic properties of minerals to predict their stability under various geological conditions. researchgate.netsci-hub.se
Researchers have developed models that can calculate phase equilibria, speciation, and other thermodynamic properties for boron-containing systems. researchgate.net For this compound, key thermodynamic properties have been determined, including its standard Gibbs free energy of formation (ΔGf⁰), standard enthalpy of formation (ΔHf⁰), and standard entropy (S⁰). researchgate.net
Table 2: Recommended Thermodynamic Properties for this compound at 25 °C and 1 bar
| Thermodynamic Property | Value | Unit |
| ΔGf⁰ (Standard Gibbs Free Energy of Formation) | -6178.35 ± 2.25 | kJ·mol⁻¹ |
| ΔHf⁰ (Standard Enthalpy of Formation) | -6575.02 ± 2.25 | kJ·mol⁻¹ |
| S⁰ (Standard Entropy) | 253.6 ± 0.5 | J·mol⁻¹·K⁻¹ |
| Source: researchgate.net |
These data are essential for quantitative models that can simulate the formation of this compound and its associated minerals in geological systems. sci-hub.se For example, models can predict the sequence of mineral precipitation from an evaporating brine and the effects of variables like temperature, pressure, and the concentration of other dissolved components. researchgate.net Such models have been applied to understand the potential for recovering borate minerals from natural brines. researchgate.net
Synthetic Methodologies and Controlled Crystal Growth of Boracite
Hydrothermal Synthesis Techniques for Boracite and Analogues
Hydrothermal synthesis is a versatile method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for synthesizing boracites that may not be stable at their melting points or that are difficult to crystallize from a melt. core.ac.ukrsc.org
In a typical hydrothermal process for this compound synthesis, a mixture of a metal halide and a metaborate (B1245444) of an alkali metal are heated in an aqueous medium within a sealed autoclave. google.com The reaction proceeds under an inert atmosphere (such as argon, helium, or nitrogen) at temperatures ranging from 200°C to 300°C and pressures between 5 and 33 atmospheres. google.com For instance, nickel-iodine this compound (Ni₃B₇O₁₃I) with partial substitution of iodine by hydroxyl groups (OH) has been successfully prepared using this method. researchgate.net Similarly, a cadmium hydroxy this compound, Cd₃B₇O₁₃(OH), was synthesized under hydrothermal conditions, crystallizing in the trigonal space group R3c. researchgate.net
The general reaction can be represented as: 7GBO₂ + 3MX₂ + H₂O → M₃B₇O₁₃X + 5GX + 2GOH where G is an alkali metal, M is a divalent metal, and X is a halogen. google.com
Hydroxide (B78521) boracites of several divalent metals, including Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺, have also been reported using hydrothermal techniques. researchgate.net The use of hydrothermal methods provides access to large, high-quality single crystals of mineral-inspired structures, which are often difficult to obtain from natural sources due to impurities. rsc.org
Flux Growth Methods for Single Crystal Cultivation
The flux growth method, also known as high-temperature solution growth, is a powerful technique for cultivating large, high-quality single crystals of materials that melt incongruently or at very high temperatures. mdpi.comspiedigitallibrary.org In this method, the constituent components of the desired crystal are dissolved in a suitable molten salt (the flux), and the crystal is grown by slowly cooling the solution.
For this compound synthesis, a common approach involves mixing pre-sintered this compound powder with a fluxing agent and heating the mixture in a molten salt furnace. google.com After a period of melting and homogenization, the temperature is slowly lowered to induce crystallization. google.com A typical flux for this compound growth is a mixture of MgCl₂ and B₂O₃ or H₃BO₃. google.com
The process parameters, such as the molar ratio of the pre-sintered this compound to the flux and the cooling rate, are critical for successful crystal growth. For example, a molar ratio of pre-fired this compound to flux can range from 1:1 to 1:6. google.com The heating temperature is typically in the range of 800-1500°C, with a holding time of 0.5 to 4 days, followed by slow cooling to room temperature. google.com This method has been used to grow various this compound crystals, including those of the calcite type. mdpi.com
Table 1: Parameters for Flux Growth of this compound Crystals
| Parameter | Range |
|---|---|
| Heating Temperature | 800 - 1500°C |
| Holding Time | 0.5 - 4 days |
| Cooling Temperature | 15 - 40°C |
| Molar Ratio (Pre-fired this compound:Flux) | 1:(1-6) |
| Flux Composition (molar ratio) | MgCl₂ : B₂O₃ or H₃BO₃ (1:1 to 8:1) |
Solid-State Reaction Pathways for Polycrystalline this compound
Solid-state reaction, or ceramic method, is a common and straightforward technique for preparing polycrystalline powders of boracites. This method involves heating a mixture of solid starting materials at high temperatures, allowing them to react and form the desired product.
For the synthesis of magnesium this compound (Mg₃B₇O₁₃Cl), the raw materials typically include a magnesium source like magnesium chloride hexahydrate (MgCl₂·6H₂O) or magnesium oxide (MgO), and a boron source such as boron oxide (B₂O₃) or boric acid (H₃BO₃). tubitak.gov.trdergipark.org.tryildiz.edu.tr The synthesis is generally carried out in a high-temperature furnace. yildiz.edu.tr
One study investigated the synthesis of chlorine-containing magnesium borate (B1201080) by setting reaction temperatures between 500°C and 700°C. dergipark.org.tr It was observed that the formation of this compound started at 500°C, and an increase in temperature positively influenced the formation of Mg₃B₇O₁₃Cl. dergipark.org.tryildiz.edu.tr Another study identified optimum conditions for the synthesis of magnesium-type this compound as a reaction temperature of 600°C, a reaction time of 1 hour, and an air atmosphere, with MgCl₂·6H₂O to B₂O₃ mole ratios ranging from 5:6.5 to 7:7.5. tubitak.gov.tryildiz.edu.trtubitak.gov.tr Reaction yields under these conditions were reported to be between 58.81% and 77.49%. tubitak.gov.tryildiz.edu.trtubitak.gov.tr
Table 2: Optimum Conditions for Solid-State Synthesis of Magnesium this compound
| Parameter | Value |
|---|---|
| Reactants | MgCl₂·6H₂O, MgO, B₂O₃ |
| Reaction Temperature | 600°C |
| Reaction Time | 1 hour |
| Reaction Atmosphere | Air |
| Mole Ratios (MgCl₂·6H₂O : B₂O₃) | 5:6.5, 5:7.5, 6:6.5, 6:7.5, 7:6.5, 7:7.5 |
| Yield | 58.81 ± 1.65% to 77.49 ± 1.86% |
Vapor Transport Methods for Specific this compound Compositions
Chemical Vapor Transport (CVT) is a highly effective method for growing high-purity single crystals of various materials, including boracites. researchgate.netifpan.edu.plredalyc.org The technique relies on a reversible chemical reaction where a solid material reacts with a gaseous transport agent to form volatile species. These gaseous products are then transported along a temperature gradient to a cooler zone, where the reverse reaction occurs, leading to the deposition of single crystals. ifpan.edu.pl
The CVT method has been successfully employed for the growth of single crystals of several boracites, including Ni-Cl, Ni-Br, Ni-I, and Fe-I boracites. researchgate.net In a typical setup, the starting materials (e.g., a metal oxide and boron oxide) are placed in a sealed quartz tube with a transport agent. The transport of the metal oxide (MeO) can be achieved through reactions such as: MeO(s) + 2HX(g) ⇌ MeX₂(g) + H₂O(g) where X is a halogen. researchgate.net
The transport of B₂O₃ is believed to occur preferentially via a liquid film, although gas-phase transport can also be achieved under high partial pressures of HX and H₂O. researchgate.net This method has led to the synthesis of previously unreported boracites like Cr-Br, Cr-I, Cu-Cl, and Cu-Br boracites. researchgate.net The flux function method can be applied to predict promising conditions for the growth of this compound crystals by CVT, as demonstrated for Ni-Cl this compound in the Ni/B/O/Cl/H system. unige.ch This theoretical approach helps in optimizing the complex interplay of factors that influence the crystal growth process. unige.ch
Control of Crystallization Kinetics and Resultant Crystal Morphology
The control of crystallization kinetics is paramount in determining the final crystal size, quality, and morphology of boracites. The rate of crystallization can be influenced by several factors, including the degree of supersaturation, temperature, stirring rate, and the presence of impurities.
In solid-state synthesis, the reaction temperature and time are key parameters. For instance, in the synthesis of magnesium this compound, increasing the reaction temperature from 500°C to 700°C was found to promote the formation of the this compound phase. dergipark.org.tryildiz.edu.tr The molar ratios of the reactants also play a crucial role in determining the final product phases. tubitak.gov.tryildiz.edu.tr
In flux growth, the cooling rate is a critical factor. A slow cooling rate allows for the growth of larger and more perfect crystals by maintaining a low level of supersaturation. In the production of boric acid from colemanite, the crystallization of the byproduct gypsum is carefully controlled by pH and temperature to ensure complete solubility of sodium sulfate (B86663) and to obtain gypsum crystals large enough for efficient filtration. psu.edu Studies on gypsum crystallization have shown that the growth rate is not diffusion-controlled at high stirring rates and decreases slightly with increasing pH. psu.edu
The morphology of this compound crystals can also be influenced by the synthesis method. For example, solid-state reactions typically yield polycrystalline powders, while flux growth and vapor transport methods are capable of producing well-formed single crystals. mdpi.comyildiz.edu.trresearchgate.net The study of domain structures in boracites, often revealed by polarized light microscopy, provides insight into the crystallographic orientation and the quality of the grown crystals. redalyc.org
Advanced Spectroscopic Investigations of Boracite
Vibrational Spectroscopy (Raman and Fourier Transform Infrared) for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is a powerful tool for elucidating the molecular structure of boracite. These methods probe the vibrational modes of the crystal lattice, providing detailed information about the boron-oxygen framework and the nature of substitutional ions.
The vibrational spectra of this compound are dominated by the internal modes of the complex B₇O₁₃ unit, which consists of both trigonal BO₃ and tetrahedral BO₄ groups.
In Raman spectroscopy, an intense band observed around 1009 cm⁻¹ is assigned to the B-O stretching vibration within the B₇O₁₃ units. wikipedia.org A group of bands appearing between 1121 cm⁻¹ and 1143 cm⁻¹ are attributed to the in-plane bending vibrations of the trigonal boron units. wikipedia.org Bending modes of both trigonal and tetrahedral borate (B1201080) groups are observed as four sharp Raman bands at 415, 494, 621, and 671 cm⁻¹. wikipedia.org In the infrared spectrum, the stretching modes of the trigonal borate units are found at 1218 cm⁻¹ and in a set of bands at 1163, 1262, and 1295 cm⁻¹. researchgate.net The spectral features above 200 cm⁻¹ are largely similar across different this compound compositions and are primarily associated with the internal vibrations of the boron-oxygen framework. researchgate.net
The analysis of isotopically substituted B₂O₃ glasses provides a basis for understanding the vibrational modes in more complex borate structures. uu.nl In these glasses, a prominent Raman band at 808 cm⁻¹, attributed to the boroxol ring structure, shows a dependency on the oxygen isotope but not the boron mass. uu.nl Other principal bands, such as the one around 1260 cm⁻¹, are dependent on the masses of both boron and oxygen. uu.nl These findings highlight the interplay between local structural units and the continuous random network in determining the vibrational spectra. uu.nl
Table 1: Key Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
|---|---|---|
| ~1009 | Raman | B-O stretching of B₇O₁₃ units wikipedia.org |
| 1121, 1136, 1143 | Raman | In-plane bending of trigonal boron wikipedia.org |
| 415, 494, 621, 671 | Raman | Trigonal and tetrahedral borate bending modes wikipedia.org |
| 1218 | Infrared | Trigonal borate stretching modes researchgate.net |
| 1163, 1262, 1295 | Infrared | Trigonal borate stretching modes researchgate.net |
This table presents a summary of key vibrational bands and their assignments based on published research. The exact positions may vary slightly depending on the specific this compound composition and experimental conditions.
Vibrational spectroscopy is particularly sensitive to the presence of substitutional anions and impurities within the this compound lattice. A notable example is the substitution of hydroxide (B78521) (OH⁻) groups for chloride (Cl⁻) anions. The presence of OH⁻ is clearly indicated in the Raman spectrum by intense bands in the high-frequency region, specifically at 3405 cm⁻¹ and 3494 cm⁻¹. wikipedia.org These bands are characteristic of the O-H stretching vibrations of hydroxide ions that have replaced chloride anions in the structure. wikipedia.orgresearchgate.net This substitution is a key indicator of the chemical environment during the mineral's formation.
Analysis of Boron-Oxygen Network Vibrational Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful element-specific technique that provides detailed information about the local structural environments of atoms in this compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate coordination numbers, site distortions, and the nature of chemical bonding.
²⁵Mg solid-state NMR spectroscopy offers direct insight into the local environment of magnesium ions in the this compound structure. The ²⁵Mg nucleus has a quadrupole moment, which makes its NMR parameters, particularly the quadrupole coupling constant (Cq), highly sensitive to the symmetry of the local electronic environment.
A study of a series of magnesium borate minerals, including a this compound-type Mg₃B₇O₁₃Br, demonstrated a strong correlation between the ²⁵Mg Cq values and the degree of geometrical distortion at the Mg site. ansto.gov.autib.euseescience.org For Mg₃B₇O₁₃Br, an exceptionally large experimental Cq value of 18.0 ± 0.5 MHz was reported, which is among the largest known for ²⁵Mg. ansto.gov.autib.euseescience.org This large value is attributed to the highly distorted coordination environment of the magnesium, which is coordinated by four oxygen and two bromine anions in a significantly elongated tetragonal diapyramid. aminer.cn In general, a positive correlation is observed between the Cq values and the distortion of the Mg site, even with a variety of neighboring ligands (O²⁻, OH⁻, H₂O, F⁻, Cl⁻, and Br⁻) across different magnesium borates. ansto.gov.autib.euseescience.org
The isotropic chemical shift (δiso) for ²⁵Mg in magnesium borates typically falls within a range of 0 to 23 ppm. ansto.gov.autib.eu For instance, δiso values range from 0.2 ± 0.5 ppm in hungchaoite to 23 ± 3 ppm in grandidierite. ansto.gov.autib.eu These parameters, supported by first-principles density functional theory (DFT) calculations, provide a detailed picture of the magnesium local structure. ansto.gov.autib.euseescience.org
Table 2: ²⁵Mg NMR Parameters for Selected Magnesium Borates
| Compound | Cq (MHz) | η | δiso (ppm) |
|---|---|---|---|
| This compound-type Mg₃B₇O₁₃Br | 18.0 ± 0.5 ansto.gov.autib.euseescience.org | N/A | N/A |
| Hungchaoite | 0.7 ± 0.1 ansto.gov.autib.eu | 0.8 ± 0.2 ansto.gov.au | 0.2 ± 0.5 ansto.gov.autib.eu |
| Suanite (Site 1) | 4.4 ± 0.4 ansto.gov.au | 0.7 ± 0.1 ansto.gov.au | 6 ± 5 ansto.gov.au |
This table showcases the range of ²⁵Mg NMR parameters observed in different magnesium borate minerals, highlighting the sensitivity of Cq to the local magnesium environment. N/A indicates data not available in the cited sources.
¹¹B NMR spectroscopy is instrumental in determining the coordination environment of boron atoms, distinguishing between trigonal [BO₃] and tetrahedral [BO₄] units. wikipedia.org In this compound-type structures, a more complex boron environment exists, described as a highly distorted [BO₄] tetrahedron, or an [OBO₃] pyramid, which features one anomalously long B-O bond. aminer.cndiamond.ac.uk
High-resolution ¹¹B magic-angle spinning (MAS) NMR studies on synthetic boracites, such as Mg₃B₇O₁₃Cl and Mg₃B₇O₁₃Br, have characterized these [OBO₃] pyramids. aminer.cndiamond.ac.uk These units exhibit isotropic chemical shifts (δiso) ranging from 1.4(1) to 4.9(1) ppm and nuclear quadrupole parameters (Cq) up to 1.3(1) MHz. aminer.cndiamond.ac.uk These values are distinct from those of regular [BO₄] and [BO₃] groups, indicating that the [OBO₃] pyramid represents an intermediate state. aminer.cndiamond.ac.uk This demonstrates that ¹¹B NMR parameters are indeed sensitive to subtle local structural variations beyond just the primary coordination number. aminer.cndiamond.ac.uk In general, [BO₃] units resonate between approximately 12 to 19 ppm, while [BO₄] units are found between -4 to 2 ppm. wikipedia.org
The orientation of the electric field gradient tensor at the boron site in these [OBO₃] pyramids is aligned approximately with the direction of the long B-O bond. diamond.ac.uk Multifield NMR experiments, combined with DFT calculations, are crucial for resolving the subtle differences in chemical shifts and accurately determining the NMR parameters for these complex boron sites. aminer.cndiamond.ac.uk
25Mg NMR Parameters and Correlation with Magnesium Site Distortion
X-ray Absorption and Emission Spectroscopy for Electronic Structure Analysis
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure of materials. wikipedia.orgdiamond.ac.uksigray.commdpi.com XAS investigates the absorption of X-rays as a function of energy, providing information on the oxidation state and local coordination geometry of a specific element by exciting a core electron to an unoccupied state. diamond.ac.ukmdpi.com XES, a complementary technique, measures the X-ray photons emitted when the excited state decays, offering insights into the occupied electronic states. wikipedia.orgsigray.com
The XAS spectrum is typically divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. mdpi.com XANES is sensitive to the oxidation state and the symmetry of the local atomic environment, while EXAFS provides information on the bond lengths and coordination numbers of neighboring atoms. mdpi.comrsc.org
While detailed experimental XAS and XES studies specifically focused on this compound are not widely published, the application of these techniques to borate minerals and glasses demonstrates their potential. ansto.gov.au For instance, XANES has been used to determine the coordination of boron in various minerals. ansto.gov.au The American Mineralogist Crystal Structure Database provides functionalities to generate XAS input files for minerals, including this compound, for theoretical calculations. aminer.cn These techniques are invaluable for understanding the electronic states and local atomic geometry of elements within the this compound structure, such as the oxidation state of metal cations and the fine details of the boron and magnesium coordination environments. rsc.org XES is particularly effective in determining cation site occupation and the oxidation states of cations at each site in complex structures.
Theoretical and Computational Modeling of Boracite
First-Principles Calculations (e.g., Density Functional Theory)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of boracite at the atomic level. These calculations solve the quantum mechanical equations governing the electrons in the material, providing a powerful predictive capability.
Electronic Band Structure and Interatomic Bonding Characteristics
DFT calculations have been employed to determine the electronic band structure of this compound and related compounds, revealing the nature of their electronic and optical properties. aps.orgresearchgate.netarxiv.orgscispace.com Studies have shown that the inclusion of self-consistency and vertex corrections in these calculations significantly improves the accuracy of the predicted band features. aps.org For instance, calculations on boron arsenide (BAs), a compound with some bonding similarities to boracites, have determined an indirect band gap of 1.674 eV and a direct gap of 3.990 eV, which are consistent with experimental data. aps.org These computational approaches also confirm the unusually covalent character of the bonding in some of these materials. aps.org The electronic structure of boracites is complex, with the valence band maximum and conduction band minimum often being composed of orbitals from different constituent atoms. scispace.com Understanding the electronic band structure is crucial for applications in electronics and optoelectronics.
Phonon Spectra and Lattice Dynamics for Dynamical Stability
The dynamical stability of this compound structures has been investigated through the calculation of their phonon spectra. wfu.eduaps.orgresearchgate.net Phonon calculations determine the vibrational modes of the crystal lattice. If all phonon frequencies are real, the structure is considered dynamically stable. For example, phonon spectral analyses of lithium boracites, Li₄B₇O₁₂Cl and Li₅B₇O₁₂.₅Cl, have confirmed the dynamical stability of their respective crystal structures. wfu.eduaps.orgresearchgate.net
Theoretical studies on the lattice dynamics of Co₃B₇O₁₃X (where X = Cl, Br, I) boracites have combined DFT calculations with experimental Raman spectroscopy. researchgate.net These studies have successfully assigned the observed Raman-allowed phonons and identified an "instability" mode related to the displacement of halogen and cobalt atoms, which is believed to trigger the cubic-to-orthorhombic phase transition at lower temperatures. researchgate.net The analysis of phonon modes provides critical information on the forces between atoms and the stability of the crystal structure against distortions. researchgate.netifj.edu.pl
Prediction of Phase Transition Pathways and Associated Energetics
First-principles calculations are a powerful tool for predicting the pathways and energetic barriers of phase transitions in boracites. mdpi.com Boracites are known for their complex sequences of structural phase transitions as a function of temperature and composition. icm.edu.pldtic.milrruff.info DFT calculations can map the energy landscape connecting different phases, identifying the most likely transition routes. arxiv.orgresearchgate.net
For instance, in Co₃B₇O₁₃Cl, a transition from a high-temperature cubic phase to a lower-temperature orthorhombic phase is observed. researchgate.net Computational studies can elucidate the specific atomic displacements that drive this transition. researchgate.net Similarly, in lithium boracites, first-principles modeling has shown that the low-temperature α-phase of Li₄B₇O₁₂Cl adopts a rhombohedral structure closely related to an ideal cubic structure. wfu.eduaps.orgresearchgate.net These calculations also explain why Li₄B₇O₁₂Cl is a good ionic conductor, while the related Li₅B₇O₁₂.₅Cl is not, by analyzing the interstitial sites and their role in lithium-ion diffusion. wfu.eduaps.org The ability to predict these pathways is crucial for designing new this compound materials with specific ferroelectric or other functional properties. aps.org
Simulation of NMR Parameters and Correlation with Local Structural Distortions
First-principles calculations have been successfully used to simulate Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shift (δiso) and the quadrupolar coupling constant (CQ), for this compound minerals. ualberta.caresearchgate.netacs.org These calculated parameters can be directly compared with experimental solid-state NMR data, providing a powerful method for validating crystal structures and understanding the local atomic environments.
Studies on magnesium borate (B1201080) minerals, including this compound-type Mg₃B₇O₁₃Br, have shown excellent agreement between DFT-calculated and experimentally measured ²⁵Mg NMR parameters. ualberta.caresearchgate.netacs.org The CQ values, in particular, are highly sensitive to the geometric distortion of the magnesium coordination polyhedra. ualberta.caresearchgate.netacs.org For instance, a large experimental CQ value of 18.0 ± 0.5 MHz for this compound-type Mg₃B₇O₁₃Br, the largest reported for ²⁵Mg to date, is supported by DFT calculations and correlates with significant local structural distortion. ualberta.caresearchgate.net This combined computational and experimental approach allows for a detailed characterization of the local structure, which is often challenging to obtain from diffraction methods alone, especially in disordered or complex materials. researchgate.net
Molecular Dynamics Simulations of High-Temperature Behavior and Phase Transitions
Molecular dynamics (MD) simulations provide a means to study the behavior of boracites at high temperatures, including the dynamics of phase transitions. mdpi.comaps.orgnih.gov In MD, the classical equations of motion are solved for a system of atoms, allowing for the simulation of material properties and processes over time.
While specific MD studies focusing solely on this compound's high-temperature behavior are not extensively detailed in the provided search results, the methodology is well-established for similar materials. mdpi.comnih.gov Such simulations could, for example, track the atomic movements during the transition from the high-temperature cubic phase to lower-temperature phases. icm.edu.plrruff.info By analyzing the trajectories of individual atoms, one can gain insights into the mechanisms of phase transitions, the role of defects, and the thermal expansion of the lattice. nih.gov Ab initio molecular dynamics (AIMD), which uses forces calculated from first principles at each time step, offers a particularly accurate, though computationally intensive, approach for these investigations. nih.gov
Thermodynamic Modeling of Phase Stability and Formation Conditions
Thermodynamic modeling, often in conjunction with first-principles calculations, is used to predict the phase stability of boracites under various conditions of temperature, pressure, and chemical composition. researchgate.netaps.orgmdpi.comaps.org The Gibbs free energy of different potential phases is calculated, and the phase with the lowest free energy is predicted to be the most stable.
These models can incorporate contributions from lattice vibrations (phonons) and configurational disorder, providing a more complete picture of phase stability. aps.org For example, thermodynamic modeling can be used to construct phase diagrams that show the stability fields of the cubic, orthorhombic, and rhombohedral phases of boracites as a function of temperature and the type of metal and halogen ions present. rruff.info Convex hull analysis, a computational technique, can be used to assess the chemical stability of a compound with respect to its constituent components. wfu.eduaps.orgresearchgate.net This has been applied to lithium boracites to confirm their stability against decomposition into simpler compounds like LiCl, Li₂O, and B₂O₃. wfu.eduaps.orgresearchgate.net Such models are crucial for understanding the natural formation of this compound minerals and for guiding the synthesis of new this compound materials with desired properties. researchgate.net
Group Theory Analyses of Structural Transformations and Interstitial Sites
Group theory serves as a powerful mathematical framework for understanding the structural transformations and the nature of interstitial sites in boracites. By analyzing the symmetry properties of the crystal lattice, group theory can predict the pathways of phase transitions and characterize the geometry and energetic favorability of interstitial locations, which are crucial for phenomena such as ion conduction.
Boracites are known to exhibit a variety of structural phase transitions from a high-temperature cubic phase. researchgate.net The application of group theory allows for a systematic description of these transitions in terms of changes in the crystal's space group. The high-temperature paraelectric phase of many boracites crystallizes in the cubic space group F3c. researchgate.netwfu.eduarizona.edu As the temperature is lowered, they undergo phase transitions to structures with lower symmetries, such as orthorhombic, trigonal, or monoclinic. researchgate.net
A notable example is the group-subgroup relationship between the high-temperature cubic phase and lower-temperature phases. For instance, in lithium boracites, a rhombohedral structure described by the space group R3c has been identified as a more stable, ordered structure. wfu.edu From a group theory perspective, the R3c space group is a subgroup of F3c, and this relationship can be used to predict the structural distortions that occur during the phase transition. wfu.edu
First-principles simulations combined with group theory analyses have been instrumental in elucidating the role of interstitial sites in lithium boracites, which are promising as solid-state ion conductors. researchgate.netaps.org The arrangement and availability of these natural interstitial sites are dictated by the crystal's symmetry. researchgate.netaps.org
In the context of group theory, the interstitial sites can be analyzed based on Wyckoff positions within the space group. For example, in the F3c structure, the space group allows for natural interstitial sites that can facilitate ion migration. wfu.edu A detailed analysis of lithium boracites reveals how different structural configurations, and thus different space groups, affect the number and connectivity of these sites.
For instance, the low-temperature α-phase of Li₄B₇O₁₂Cl is computed to have a face-centered rhombohedral R3c structure. This structure is closely related to the ideal face-centered cubic F3c structure and contains 24 natural interstitial sites per conventional unit cell, which are involved in Li-ion diffusion. researchgate.netaps.org In contrast, Li₅B₇O₁₂.₅Cl crystallizes in the face-centered cubic F23 structure, a subgroup of F3c. researchgate.netaps.org While this structure possesses 16 natural interstitial sites per conventional unit cell, their distribution, as understood through group theory, does not support the same diffusion mechanisms, leading to negligible ionic conductivity. researchgate.netaps.org
The following table summarizes the relationship between the space group, the number of interstitial sites, and their role in ion diffusion for selected lithium boracites, as determined by computational modeling and group theory analysis.
| Compound | Space Group | Parent Space Group | Number of Interstitial Sites (per conventional unit cell) | Role in Ion Diffusion |
| α-Li₄B₇O₁₂Cl | R3c | F3c | 24 | Active participants in Li-ion diffusion mechanisms. researchgate.netaps.org |
| Li₅B₇O₁₂.₅Cl | F23 | F3c | 16 | Do not participate in Li-ion diffusion. researchgate.netaps.org |
Further analysis of the Wyckoff positions in the F3c conventional cell for Li₆ (thio)boracites indicates that if the Li sites with Wyckoff label 24c are fully occupied, the remaining Li ions would partially occupy the 32e sites. wfu.edu With a rhombohedral distortion to the R3c structure, the conventional cell accommodates Li sites with the Wyckoff label 24b, leaving eight empty Li sites at the 8a Wyckoff position, which are available as "natural interstitial" sites that promote Li-ion mobility. wfu.edu
Concluding Perspectives and Future Research Directions
Unresolved Questions in Boracite Crystallography and Geochemistry
Despite decades of research, several fundamental questions regarding the crystallography and geochemistry of this compound remain unanswered, presenting fertile ground for future investigations. A significant area of inquiry revolves around the intricate details of the phase transitions that this compound minerals undergo. While the general transition from a high-temperature cubic phase to lower-temperature orthorhombic, trigonal, or monoclinic structures is known, the precise mechanisms and the role of coupled order parameters are still not fully understood. researchgate.net The nature of these coupled phase transitions, where multiple properties like ferroelectricity and magnetism are linked, continues to be a subject of intense study. researchgate.net
Another unresolved aspect lies in the geochemistry of this compound formation. The exact physicochemical conditions that favor the incorporation of specific divalent metals (M in the general formula M₃B₇O₁₃X) and halogens (X) are not entirely constrained. researchgate.net Understanding the subtle interplay of temperature, pressure, and fluid composition that dictates the final composition and structure of natural boracites is crucial for interpreting their geological significance. Furthermore, the influence of trace elements on the physical and chemical properties of this compound, including color variations and subtle structural modifications, requires more systematic investigation. nobbier.com The phenomenon of growth sectors in this compound crystals, which can exhibit different properties within a single crystal, is also a neglected area that warrants further research. researchgate.net
The pyroelectric mechanism in this compound, although recognized as significant, has not been fully elucidated. cas.cn Limitations in the quality of both natural and synthetic crystals have hampered a complete understanding of its pyroelectric and constitutive relationships. cas.cn A deeper comprehension of these mechanisms could unlock the full potential of this compound in various technological applications.
Emerging Methodological Advancements in this compound Research
Recent and ongoing advancements in analytical and computational techniques are poised to revolutionize the study of this compound and other complex minerals. High-resolution single-crystal X-ray and neutron diffraction techniques are becoming increasingly powerful, allowing for more precise determination of crystal structures and the subtle atomic displacements that occur during phase transitions. researchgate.netresearchgate.net These methods are crucial for unraveling the complex crystal chemistry of this compound and its analogues.
First-principles modeling and density functional theory (DFT) calculations have emerged as indispensable tools for investigating the electronic structure, stability, and properties of this compound materials. researchgate.netresearchgate.net These computational approaches can predict the stability of novel this compound compositions and provide insights into ion migration mechanisms, which is particularly relevant for the development of new solid-state electrolytes. researchgate.netresearchgate.net The use of ab initio molecular dynamics (AIMD) simulations is also proving valuable in understanding dynamic processes like ion conduction. researchgate.net
In the realm of geochemical analysis, advancements in micro-analytical techniques, such as laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), enable the in-situ determination of trace element concentrations within individual this compound crystals. This capability is essential for correlating compositional variations with specific growth zones and understanding the geochemical environment of formation. Furthermore, new methodologies for boron removal from water using materials like coal and fly ash are being explored, which could have implications for understanding boron cycling in natural systems where this compound forms. duke.edu The development of conducting ferroelectric domain wall research is also an emerging field that could provide new insights into the properties of this compound. ul.ie
Potential for Discovery of Novel this compound-Related Compounds and Analogues
The unique crystal structure of this compound serves as a template for the design and synthesis of new materials with tailored properties. The general formula M₃B₇O₁₃X allows for a wide range of chemical substitutions, opening up possibilities for creating novel this compound-related compounds and analogues. researchgate.net Research has already expanded beyond divalent metals to include the synthesis of boracites with monovalent cations like lithium, which have shown promise as fast ion conductors for all-solid-state batteries. researchgate.net
The exploration of thioboracites, where sulfur replaces oxygen in the crystal lattice, represents a new frontier in this compound research. researchgate.net These compounds, such as Li₆B₇S₁₃I, exhibit novel crystal structures and promising ionic conductivity, highlighting the potential for discovering new materials with significant technological applications. researchgate.net The synthesis of this compound analogues with different anionic groups, such as borate (B1201080) anions, has also been reported, further expanding the family of this compound-related compounds. researchgate.net
The ongoing development of novel synthesis techniques, such as the decarboxylative borylation method for creating boronic acids, could indirectly influence the discovery of new this compound precursors and related boron-based materials. drugdiscoverytrends.com The broader field of boron chemistry continues to yield new compounds with diverse applications, from medicine to materials science, suggesting that the potential for discovering new this compound-related structures with unique properties remains high. mdpi.comnih.govwiley.comresearchgate.net The study of other complex borate minerals, such as calcioveatchite, which can be found in association with this compound, may also provide clues for the synthesis of new this compound analogues. mdpi.com
Q & A
Q. What experimental methodologies are employed to determine the crystal structure and phase transitions in boracite?
this compound’s cubic-to-orthorhombic phase transitions are analyzed using temperature-dependent X-ray diffraction (XRD) and neutron diffraction. For example, synthetic Mg-boracite exhibits a cubic structure (space group F̄43c) above 265°C, transitioning to orthorhombic symmetry (Pca2₁) upon cooling . High-resolution synchrotron XRD is recommended to resolve discrepancies in lattice parameter changes reported by Mehmel (0.25% discontinuity) versus Ito et al. (minimal variation) . Differential scanning calorimetry (DSC) complements structural data by identifying thermal anomalies at transition temperatures.
Q. How can researchers optimize synthetic parameters for magnesium this compound?
Synthesis of Mg-boracite (Mg₃B₇O₁₃Cl) requires precise control of stoichiometry, temperature, and pressure. Raw materials (MgCl₂·6H₂O, MgO, B₂O₃) are heated at 800–900°C under inert gas to prevent oxidation. Hydrothermal methods at 3 GPa and 960°C yield single crystals with minimal impurities . Post-synthesis, energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry, while Raman spectroscopy confirms boron-oxygen network integrity .
Q. What techniques are used to characterize this compound’s piezoelectric and pyroelectric properties?
Piezoelectric coefficients are measured using Berlincourt meters under mechanical stress (1–10 N), while pyroelectric currents are quantified via charge integration during controlled heating/cooling cycles (0.1–1°C/min) . For Cu-Cl this compound, domain wall motion under electric fields (2 kV/cm) reveals electromechanical coupling via in situ polarized light microscopy . Data should be normalized to crystal orientation to account for anisotropy.
Advanced Research Questions
Q. How do metal cation substitutions (e.g., Fe²⁺, Zn²⁺) influence this compound’s magnetic and electronic behavior?
Magnetic properties are cation-dependent: Fe-boracite shows ferromagnetic ordering below 70 K, while Zn-boracite exhibits weak ferromagnetism. Vibrating sample magnetometry (VSM) under zero-field-cooled (ZFC) and field-cooled (FC) conditions quantifies saturation magnetization (e.g., Fe-boracite: ~5 emu/g at 5 K) . Electron paramagnetic resonance (EPR) identifies localized vs. itinerant electron contributions, with Fe³⁺ causing distinct g-factor shifts (~2.1) . Antiferromagnetic interactions in Mn-boracite require neutron scattering for spin-configuration analysis.
Q. What strategies resolve contradictions in this compound’s structural and dielectric data across studies?
Discrepancies in dielectric constant anomalies during phase transitions (e.g., Mg-boracite’s ε′ shift from 12 to 15 at 265°C) arise from impurity content (e.g., Fe²⁺ substitutions) or measurement frequency (1 kHz vs. 1 MHz) . Controlled synthesis (e.g., Fe-Cl vs. Cu-Cl this compound) and impedance spectroscopy across 10⁻²–10⁶ Hz frequencies isolate intrinsic properties. Collaborative datasets using shared reference samples (e.g., Lüneburg-type this compound) improve reproducibility .
Q. How can this compound’s domain walls be engineered for spintronic applications?
Cu-Cl this compound’s conducting domain walls are manipulated via electric field injection (5–10 kV/cm), with mobility mapped using conductive atomic force microscopy (c-AFM) . Temperature-dependent hysteresis loops (100–300 K) reveal coercive field variations (1–3 kV/cm), critical for non-volatile memory design. Phase-field modeling predicts wall stability under strain gradients, validated by in situ transmission electron microscopy (TEM) .
Methodological Challenges and Solutions
Q. What protocols ensure accurate boron content analysis in this compound specimens?
Boron quantification requires fusion with lithium metaborate followed by inductively coupled plasma mass spectrometry (ICP-MS), achieving ±0.5 wt% precision. Alternative non-destructive methods include prompt-gamma neutron activation analysis (PGNAA), though Cl content interference necessitates corrections . For field studies, portable X-ray fluorescence (pXRF) with borate-specific calibration curves provides rapid screening .
Q. How are this compound’s high-pressure polymorphs synthesized and stabilized?
Cubic Fe-hydroxy this compound (Fe₃B₇O₁₃OH·1.5H₂O) is synthesized at 3 GPa/960°C in multi-anvil presses, with in situ Raman confirming OH⁻ incorporation . Quenching rates >100°C/s preserve metastable phases. Stability under ambient conditions is monitored via thermogravimetric analysis (TGA), with H₂O loss >200°C indicating structural degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
